molecular formula C17H16N4O3 B11191551 5-[(E)-2-(furan-2-yl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-[(E)-2-(furan-2-yl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11191551
M. Wt: 324.33 g/mol
InChI Key: JXVAIEAYNKIJMO-ONEGZZNKSA-N
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Description

5-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4-one derivatives This compound is characterized by the presence of a furan ring, a morpholine ring, and a pyrido[2,3-d]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[2,3-d]pyrimidin-4-one core.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with a suitable furan derivative.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1E)-2-(FURAN-2-YL)ETHENYL]-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

5-[(E)-2-(furan-2-yl)ethenyl]-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16N4O3/c22-16-14-12(3-4-13-2-1-9-24-13)5-6-18-15(14)19-17(20-16)21-7-10-23-11-8-21/h1-6,9H,7-8,10-11H2,(H,18,19,20,22)/b4-3+

InChI Key

JXVAIEAYNKIJMO-ONEGZZNKSA-N

Isomeric SMILES

C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)/C=C/C4=CC=CO4

Canonical SMILES

C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C=CC4=CC=CO4

Origin of Product

United States

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